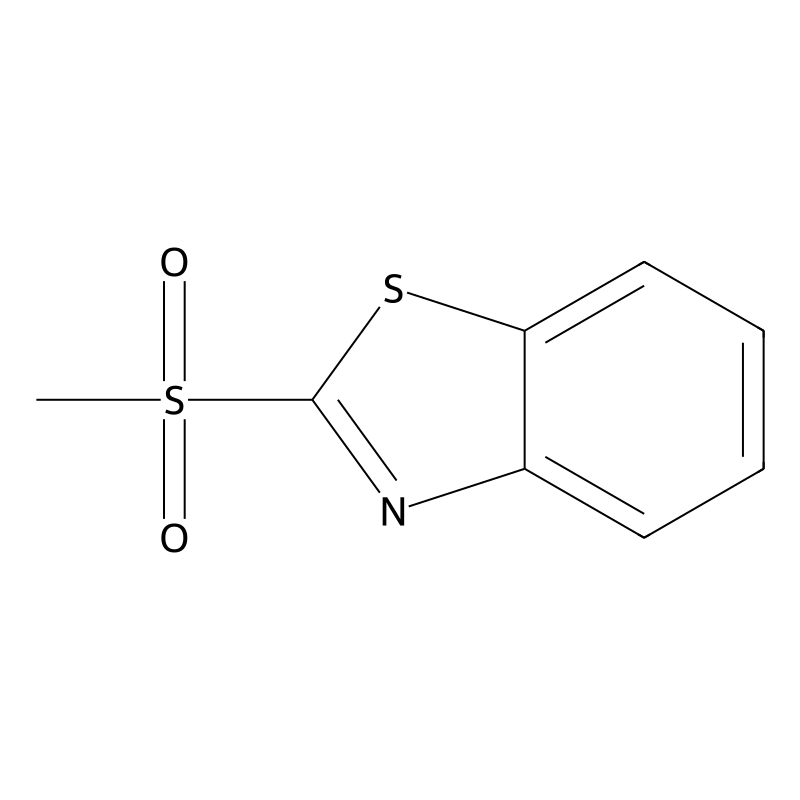Benzothiazole, 2-(methylsulfonyl)-

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Thiazoles, which include “2-(Methylsulfonyl)benzo[d]thiazole”, have been found to have diverse biological activities . They have been used in the development of various drugs with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties .
Numerous biologically potent molecules containing 2-substituted benzothiazole scaffolds have been found to have various biological applications . These include antibacterial, antifungal, antioxidant, antimicrobial, antiproliferative, anticonvulsant, falcipain inhibitors, anti-HIV, anti-parkinson, anti-diabetic, anti-leishmanial, angiogenesis inhibitors, anti-malarial, hypoglycemic activity, anti-inflammatory, endothelial lipase inhibitors, and antiepileptic drugs .
- Summary: Substituted thiazole and benzothiazole derivatives, including “2-(Methylsulfonyl)benzo[d]thiazole”, have been reported to possess antibacterial properties .
- Method: These compounds have been suggested as competitive inhibitors of the enzyme dihydropteroate synthetase (DHPS), which plays a crucial role in the synthesis of folate necessary for the synthesis of nucleic acids .
- Results: The inhibition of DHPS prevents bacterial cell division, resulting in a bacteriostatic effect .
- Summary: Compounds containing 2-substituted benzothiazole scaffolds, such as “2-(Methylsulfonyl)benzo[d]thiazole”, have been found to have antifungal properties .
Antibacterial Activity
Antifungal Activity
Antioxidant Activity
Antimicrobial Activity
Antiproliferative Activity
Anti-convulsant Activity
- Summary: Falcipains are cysteine proteases of the malaria parasite Plasmodium falciparum. Compounds containing 2-substituted benzothiazole scaffolds, such as “2-(Methylsulfonyl)benzo[d]thiazole”, have been found to have falcipain inhibitory properties .
Falcipain Inhibitors
Anti-HIV Activity
Anti-Parkinson Activity
Anti-Diabetic Activity
Anti-Leishmanial Activity
Angiogenesis Inhibitors
Benzothiazole, 2-(methylsulfonyl)- is a heterocyclic compound characterized by its benzothiazole core with a methylsulfonyl group attached at the second position. This compound is notable for its diverse biological activities, including potential anticancer properties, and serves as a valuable building block in medicinal chemistry. The methylsulfonyl group enhances the compound's reactivity and selectivity towards biological targets, particularly protein thiols, making it a useful reagent in biochemical applications .
Currently, there is no reported information on the mechanism of action of 2-(methylsulfonyl)benzothiazole in any biological system.
As with any new compound, it is advisable to handle 2-(methylsulfonyl)benzothiazole with proper safety precautions due to the lack of specific data on its hazards. Here are some general safety considerations:
- Wear gloves and eye protection when handling the compound.
- Work in a well-ventilated fume hood.
- Dispose of waste according to appropriate chemical waste disposal regulations.
The biological activity of benzothiazole, 2-(methylsulfonyl)- has been extensively studied, particularly its anticancer and antimicrobial properties. Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines, including cervical cancer cells. Its mechanism of action is thought to involve the inhibition of RNA and DNA synthesis by binding to specific cellular targets . Additionally, benzothiazole derivatives have shown promise as antimicrobial agents against a range of pathogens, highlighting their potential in therapeutic applications .
Several synthetic routes have been developed for the preparation of benzothiazole, 2-(methylsulfonyl)-. A common method involves the reaction of benzothiazole with methanesulfonic acid, which effectively introduces the methylsulfonyl group at the desired position . Other methods include:
- Three-component reactions: Utilizing o-iodoanilines or electron-rich aromatic amines with potassium sulfide and dimethyl sulfoxide to yield benzothiazoles.
- Visible light-mediated synthesis: Employing 2-aminothiophenol and aldehydes to generate benzothiazoles through oxidative dehydrogenation processes .
- Copper-catalyzed cross-coupling reactions: Enabling efficient synthesis from readily available starting materials .
Benzothiazole, 2-(methylsulfonyl)- finds applications in various fields:
- Medicinal Chemistry: As a scaffold for developing novel anticancer and antimicrobial agents.
- Biochemical Research: Utilized as a selective thiol-blocking reagent for studying protein interactions and functions.
- Synthetic Organic Chemistry: Serves as an intermediate for synthesizing more complex molecules through functionalization reactions .
Benzothiazole, 2-(methylsulfonyl)- shares structural similarities with several other compounds within the benzothiazole family. Here are some notable examples:
| Compound Name | Unique Features | Biological Activity |
|---|---|---|
| Benzothiazole | Basic structure without substituents | Antimicrobial properties |
| Benzothiazole-2-thiol | Contains a thiol group | Potential anticancer activity |
| Benzothiazole-6-sulfonamide | Sulfonamide group at position six | Antimicrobial and antidiabetic effects |
| Methylsulfonylbenzothiazole | Methylsulfonyl group enhances reactivity | Selective protein thiol blocker |
The uniqueness of benzothiazole, 2-(methylsulfonyl)- lies in its specific substitution pattern that enhances its selectivity towards thiols compared to other derivatives. This selectivity makes it particularly valuable in biochemical applications where precise targeting of thiol groups is required .
XLogP3
GHS Hazard Statements
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant








